(Z)-ethyl 5-(but-2-enamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
(Z)-Ethyl 5-(but-2-enamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thienopyridazine derivative characterized by a bicyclic core fused with a pyridazine ring. Key structural features include:
- Position 3: A 4-methoxyphenyl group, providing electron-donating properties.
- Position 5: A (Z)-configured but-2-enamido group, introducing an amide functionality.
- Ethyl ester: At position 1, contributing to solubility and metabolic stability.
This compound is part of a broader class of thienopyridazines studied for applications in medicinal chemistry, particularly as tau aggregation inhibitors ().
Properties
IUPAC Name |
ethyl 5-[[(Z)-but-2-enoyl]amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-4-6-15(24)21-18-16-14(11-29-18)17(20(26)28-5-2)22-23(19(16)25)12-7-9-13(27-3)10-8-12/h4,6-11H,5H2,1-3H3,(H,21,24)/b6-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZHXJQXIXRYEB-XQRVVYSFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C=CC)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)/C=C\C)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 5-(but-2-enamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound belonging to the thienopyridazine class. This compound has garnered interest due to its potential biological activities, particularly in the context of receptor modulation and neuroprotective effects. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
The biological activity of thienopyridazines, including this compound, is primarily attributed to their interaction with various molecular targets such as receptors and enzymes. These compounds can modulate receptor activity, particularly as allosteric modulators or antagonists.
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Adenosine A1 Receptor Modulation :
- Thienopyridazines have been identified as allosteric modulators of the adenosine A1 receptor (A1AR). They stabilize agonist-receptor-G protein complexes, enhancing receptor signaling in specific contexts while exhibiting antagonist properties in others .
- A study demonstrated that certain derivatives could inhibit the binding of orthosteric antagonists at A1AR, indicating their potential as therapeutic agents for conditions influenced by adenosine signaling.
-
Tau Aggregation Inhibition :
- Compounds in this class have shown promise in inhibiting tau aggregation, a hallmark of neurodegenerative diseases like Alzheimer's. The thienopyridazine core is essential for this inhibitory activity .
- Research indicates that modifications to the substituents on the thienopyridazine structure can significantly affect their potency and pharmacokinetic properties.
Table 1: Summary of Biological Activities
Case Studies
- Adenosine Receptor Studies :
-
Neuroprotective Effects :
- A series of experiments evaluated the neuroprotective properties of thienopyridazines against tau aggregation using K18PL fibrillization assays. Compounds showed near-complete inhibition at concentrations around 50 µM, highlighting their potential as therapeutic agents in neurodegenerative diseases .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The target compound is compared to three analogs from and a phenyl-substituted derivative (CAS 123542-47-2, ):
Key Observations :
- Amide vs. Amino Group: The (Z)-but-2-enamido substituent introduces conformational rigidity and hydrogen-bonding capacity, which may enhance target binding compared to the amino group in analogs.
- Synthesis Efficiency : Yields for analogs 26 and 28 (~70%) suggest feasible scalability; the target compound’s synthesis may require optimization due to steric effects from the bulky but-2-enamido group.
Physicochemical and Pharmacokinetic Predictions
- Density and Boiling Point : For CAS 123542-47-2, density is predicted at 1.46 g/cm³ and boiling point at 517.2°C. The target compound’s methoxy and amide groups may slightly increase density (1.5–1.6 g/cm³) and lower volatility.
- Metabolic Stability : The ethyl ester and methoxy groups may slow hepatic metabolism compared to halogenated analogs, extending half-life.
Q & A
What are the recommended synthetic routes for this compound, and how can reaction efficiency be maximized?
Answer:
The synthesis involves multi-step heterocyclic coupling. A key step is the introduction of the but-2-enamido group via nucleophilic acyl substitution, followed by cyclization to form the thieno[3,4-d]pyridazine core. To maximize efficiency:
- Use anhydrous conditions and catalysts like DMAP for amide bond formation .
- Optimize cyclization via microwave-assisted heating (120°C, 30 min) to reduce side products .
- Monitor reaction progress by TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography .
How should researchers characterize the stereochemical configuration of the (Z)-ethyl group?
Answer:
The (Z)-configuration can be confirmed using:
- NOESY NMR : Cross-peaks between the ethyl group protons and the adjacent 4-methoxyphenyl moiety indicate spatial proximity .
- X-ray crystallography : Resolve the crystal structure to confirm spatial arrangement (e.g., C–H···O interactions stabilizing the Z-form) .
- Circular Dichroism (CD) : Compare experimental spectra with computational predictions (TD-DFT) for chiral centers .
What experimental design considerations are critical for assessing in vitro biological activity?
Answer:
- Randomized block design : Assign treatments to minimize bias, with split plots for dose-response variations .
- Controls : Include vehicle controls (DMSO <0.1%) and reference inhibitors (e.g., staurosporine for kinase assays).
- Replicates : Use ≥3 biological replicates per condition and validate with orthogonal assays (e.g., SPR for binding affinity) .
How can discrepancies in solubility data across studies be resolved methodologically?
Answer:
- Standardize solvent systems : Use PBS (pH 7.4) or DMSO for stock solutions, and measure solubility via nephelometry .
- Dynamic Light Scattering (DLS) : Detect aggregation at varying concentrations (0.1–10 mM) .
- Purity verification : Confirm compound integrity post-solubilization using HPLC (C18 column, 90:10 acetonitrile/water) .
What strategies are effective for analyzing metabolic stability in vitro?
Answer:
- Liver microsome assays : Incubate with NADPH (1 mM) and monitor degradation over 60 min using LC-MS/MS .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BFC assay) to identify metabolic liabilities .
- Data normalization : Express stability as % remaining relative to t=0 controls .
How can computational modeling elucidate binding affinity to target enzymes?
Answer:
- Molecular docking : Use AutoDock Vina to predict binding poses in ATP-binding pockets (grid size: 25 ų) .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (GROMACS, 100 ns) to assess stability of hydrogen bonds with catalytic residues .
- Validation : Correlate docking scores (ΔG) with experimental IC50 values from kinase inhibition assays .
What are the best practices for ensuring compound stability during storage?
Answer:
- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis .
- Periodic HPLC analysis : Check for degradation every 6 months (retention time shifts indicate instability) .
- Avoid UV exposure : Use amber vials to prevent photodegradation of the thieno-pyridazine core .
How to address contradictory results in enzyme inhibition assays?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
